2-[N-(2-acetyloxyethyl)-2-methoxyanilino]ethyl acetate
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Overview
Description
Preparation Methods
The synthesis of 2-[N-(2-acetyloxyethyl)-2-methoxyanilino]ethyl acetate typically involves a multi-step process. One common method includes the following steps :
Hydroxylation Reaction: The starting material, 2-methoxyaniline, undergoes a hydroxylation reaction with ethylene oxide to form 2-[N-(2-hydroxyethyl)-2-methoxyanilino]ethanol.
Esterification Reaction: The hydroxylated product is then reacted with acetic anhydride or acetic acid under acidic conditions to form the final product, this compound.
Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
2-[N-(2-acetyloxyethyl)-2-methoxyanilino]ethyl acetate can undergo various chemical reactions, including :
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .
Scientific Research Applications
2-[N-(2-acetyloxyethyl)-2-methoxyanilino]ethyl acetate has a wide range of scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: This compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[N-(2-acetyloxyethyl)-2-methoxyanilino]ethyl acetate involves its interaction with specific molecular targets and pathways . For example, it can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-[N-(2-acetyloxyethyl)-2-methoxyanilino]ethyl acetate can be compared with other similar compounds, such as :
2-[N-(2-acetyloxyethyl)-3-methoxyanilino]ethyl acetate: This compound has a similar structure but with a different substitution pattern on the aromatic ring.
2-[N-(2-hydroxyethyl)-2-methoxyanilino]ethyl acetate: This compound lacks the acetoxy group, making it less reactive in certain chemical reactions.
2-[N-(2-acetyloxyethyl)-2-ethoxyanilino]ethyl acetate: This compound has an ethoxy group instead of a methoxy group, which can affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both acetoxy and methoxy groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[N-(2-acetyloxyethyl)-2-methoxyanilino]ethyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-12(17)20-10-8-16(9-11-21-13(2)18)14-6-4-5-7-15(14)19-3/h4-7H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRKLKJAVXCJMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN(CCOC(=O)C)C1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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